molecular formula C10H12N2O B12927225 6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one CAS No. 88499-81-4

6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one

Cat. No.: B12927225
CAS No.: 88499-81-4
M. Wt: 176.21 g/mol
InChI Key: MHHQLXDLBPCBHW-UHFFFAOYSA-N
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Description

6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one is a pyrimidine derivative of interest in various research fields. Pyrimidines are a prominent class of heterocyclic compounds that serve as key scaffolds in medicinal chemistry and materials science . Research into similar compounds has shown potential in areas such as corrosion inhibition for industrial applications and as core structures in the development of pharmaceutical agents, including folic acid antimetabolites . The structure, featuring a pyrimidin-4(1H)-one core and a terminal alkyne moiety, makes it a versatile building block for further chemical synthesis, such as click chemistry reactions, to create more complex molecules for biological or material studies. Researchers can utilize this compound to explore structure-activity relationships or develop novel substances with tailored properties. Please Note: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

88499-81-4

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-methyl-2-pent-4-ynyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H12N2O/c1-3-4-5-6-9-11-8(2)7-10(13)12-9/h1,7H,4-6H2,2H3,(H,11,12,13)

InChI Key

MHHQLXDLBPCBHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CCCC#C

Origin of Product

United States

Biological Activity

6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one is a pyrimidine derivative notable for its unique structural features, including a methyl group at the 6-position and a pent-4-yn-1-yl substituent at the 2-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

The molecular formula of this compound is C10H13N3OC_{10}H_{13}N_{3}O, with a molecular weight of approximately 165.20 g/mol. Its structure allows it to interact with various biological systems, potentially leading to therapeutic effects.

Biological Activity Overview

Preliminary research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Initial studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Enzyme Inhibition : The compound's unique structure facilitates binding with specific enzymes, which could lead to therapeutic applications in diseases involving enzyme dysregulation.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionPotential Applications
AntimicrobialInhibits growth of bacteria and fungiTreatment of infections
Enzyme InhibitionBinds to specific enzymesTherapeutic targets in metabolic disorders

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with cellular targets through:

  • Binding Affinity : The compound's structural features allow it to bind effectively with various receptors and enzymes.
  • Structural Similarity : Compounds with similar structures have shown varying degrees of biological activity, suggesting a potential for this compound to exhibit similar effects.

Case Studies

A study on related pyrimidine derivatives indicated that modifications in the alkyne chain significantly affected antimicrobial potency. For instance, derivatives with longer alkyne chains demonstrated enhanced activity against specific bacterial strains compared to those with shorter chains . This suggests that further research into the structure–activity relationship (SAR) of this compound could yield valuable insights into optimizing its biological efficacy.

Future Research Directions

To fully understand the biological activity of this compound, future studies should focus on:

  • In Vivo Studies : Conducting animal model experiments to evaluate the therapeutic potential and safety profile.
  • Mechanistic Studies : Elucidating the precise mechanisms through which the compound interacts with biological targets.
  • Comparative Analysis : Investigating related compounds to identify structural features that enhance or diminish biological activity.

Comparison with Similar Compounds

Key Observations :

  • The alkyne group in the target compound may confer reactivity distinct from amines (e.g., pyrrolidin-1-yl) or sulfur-containing groups (e.g., methylthio).
  • Catalyst efficiency in pyrimidinone synthesis is critical. For example, 3,4-dihydropyrimidin-2(1H)-ones achieved yields up to 92.5% using heterogeneous catalysts , suggesting similar strategies could optimize the target compound’s synthesis.

Key Observations :

  • Pyrrolidine derivatives exhibit plant growth stimulation, likely due to enhanced bioavailability from nitrogen-containing substituents .
  • Thioxo and methylthio groups are linked to antioxidant and anti-cancer activities, possibly via radical scavenging or enzyme inhibition .
  • The target compound’s alkyne group may enable conjugation to biomolecules, expanding its utility in drug discovery.

Key Observations :

  • Methylthio derivatives exhibit higher melting points, likely due to sulfur’s polarizability and intermolecular interactions .
  • Alkyne-containing compounds may require stringent handling (e.g., inert atmosphere) to prevent undesired reactions.

Preparation Methods

Pyrimidin-4(1H)-one Core Construction

The pyrimidinone core is commonly synthesized via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or their equivalents. For 6-methyl substitution, 2,4-diamino-6-methylpyrimidine is often used as a starting material, which can be functionalized at the 2-position.

Introduction of the Pent-4-yn-1-yl Side Chain

The pent-4-yn-1-yl substituent can be introduced through nucleophilic substitution or cross-coupling reactions involving alkynyl precursors. Two main approaches are:

Detailed Preparation Methods

Method 1: Nucleophilic Substitution on 2-Halopyrimidin-4(1H)-one

  • Starting materials: 2-chloro-4,6-dimethylpyrimidin-4(1H)-one or 2-chloropyrimidin-4(1H)-one derivatives.
  • Reagents: Pent-4-yn-1-yl nucleophile (e.g., pent-4-yn-1-yl lithium or pent-4-yn-1-yl magnesium bromide).
  • Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low to moderate temperatures (0–50 °C) to avoid alkyne polymerization or side reactions.
  • Outcome: The nucleophile displaces the chlorine at the 2-position, yielding 6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one after workup and purification.

Method 2: Sonogashira Cross-Coupling

  • Starting materials: 2-halopyrimidin-4(1H)-one (commonly 2-bromo or 2-iodo derivatives).
  • Reagents: Pent-4-yn-1-yl terminal alkyne, palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide as co-catalyst, and a base such as triethylamine or diisopropylethylamine.
  • Conditions: The reaction is performed under inert atmosphere (argon or nitrogen) at 50–80 °C in solvents like DMF, THF, or acetonitrile.
  • Advantages: This method offers high regioselectivity and functional group tolerance, preserving the alkyne functionality.
  • Purification: Typically involves column chromatography or recrystallization.

Comparative Data Table of Preparation Methods

Parameter Nucleophilic Substitution Sonogashira Cross-Coupling
Starting Material 2-Chloropyrimidin-4(1H)-one derivative 2-Bromo/iodopyrimidin-4(1H)-one derivative
Reagents Pent-4-yn-1-yl lithium or Grignard Pent-4-yn-1-yl terminal alkyne, Pd catalyst, CuI
Solvent THF, DMF DMF, THF, Acetonitrile
Temperature 0–50 °C 50–80 °C
Reaction Time Several hours 6–24 hours
Yield Moderate to good (50–75%) Good to excellent (70–90%)
Functional Group Tolerance Moderate (alkyne sensitive to strong bases) High (alkyne preserved)
Purification Chromatography, recrystallization Chromatography, recrystallization
Scalability Moderate High (industrial applicability)

Research Findings and Optimization Notes

  • Base Selection: For nucleophilic substitution, strong bases like n-butyllithium can generate the pent-4-yn-1-yl nucleophile but require careful temperature control to prevent side reactions. Milder bases or preformed organometallic reagents improve selectivity.
  • Catalyst Loading: In Sonogashira coupling, catalyst loading of 1–5 mol% Pd and 5–10 mol% CuI is optimal for high yields.
  • Solvent Effects: Polar aprotic solvents enhance reaction rates and yields in both methods.
  • Temperature Control: Elevated temperatures favor coupling efficiency but may induce alkyne isomerization or polymerization; thus, temperature optimization is critical.
  • Purification: Recrystallization from ethanol or ethyl acetate is effective for obtaining high-purity product; chromatographic methods are used for complex mixtures.

Representative Experimental Procedure (Sonogashira Coupling)

  • In a dry flask under argon, dissolve 2-bromo-6-methylpyrimidin-4(1H)-one (1 equiv) and pent-4-yn-1-yl terminal alkyne (1.2 equiv) in dry DMF.
  • Add Pd(PPh3)2Cl2 (3 mol%) and CuI (5 mol%) followed by triethylamine (2 equiv).
  • Stir the mixture at 70 °C for 12 hours.
  • Cool the reaction, dilute with water, and extract with ethyl acetate.
  • Dry organic layer over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the crude product by silica gel chromatography using ethyl acetate/hexane gradient.
  • Characterize the product by NMR, IR, and mass spectrometry.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one?

The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrimidinones are synthesized by refluxing precursors (e.g., substituted chalcones) with urea and concentrated HCl in DMF, followed by neutralization with cold NH₄OH to precipitate the product . Modifications to substituents (e.g., pent-4-yn-1-yl) require careful selection of alkyne-containing reagents and optimization of reaction time/temperature to avoid side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the pyrimidinone core and substituent integration (e.g., methyl, pent-4-yn-1-yl groups) .
  • IR spectroscopy : To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and alkyne (C≡C) stretches (~2100–2260 cm⁻¹) .
  • Mass spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to monitor reaction progress and purity. Thermal stability can be evaluated via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Q. What solvent systems are suitable for crystallization?

Polar aprotic solvents like DMF or DMSO are often used for initial dissolution, while slow diffusion with diethyl ether or hexanes can induce crystallization. For complex cases, mixed solvents (e.g., ethanol/water) may improve crystal quality .

Q. How is the compound’s solubility profile determined?

Perform solubility screens in solvents of varying polarity (e.g., water, ethanol, DCM) using UV-Vis spectroscopy or gravimetric methods. Solubility in biological buffers (e.g., PBS) is critical for pharmacological assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for alkyne-containing pyrimidinones?

  • Catalyst screening : Transition metals (e.g., CuI) may enhance alkyne coupling efficiency .
  • Protecting groups : Use TMS-protected alkynes to prevent side reactions during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional reflux .

Q. What strategies address contradictions in biological activity data?

  • Dose-response studies : Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives/negatives .
  • Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in vivo models (e.g., rodent seizure thresholds for anticonvulsant studies) to validate mechanisms .
  • Metabolite profiling : LC-MS can identify degradation products or active metabolites that may confound results .

Q. How can computational modeling predict reactivity or binding interactions?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Use crystal structures of target proteins (e.g., GABA receptors) to simulate binding modes and guide SAR studies .

Q. What crystallographic challenges arise during structure determination?

  • Disorder in alkyne groups : High-resolution data (≤1.0 Å) and SHELXL refinement with restraints/constraints are required to model dynamic substituents .
  • Twinned crystals : Test for twinning using PLATON and apply twin-law refinement in SHELX .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Analog libraries : Synthesize derivatives with variations in the alkyne chain length or methyl group position .
  • 3D-QSAR : Build CoMFA/CoMSIA models using biological data and molecular alignment tools (e.g., PyMOL) .

Notes

  • Methodological focus : Answers emphasize experimental design, validation, and troubleshooting.
  • Advanced tools : SHELX , GraphPad Prism , and DFT are highlighted for rigor.

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